2'-O-Succinyl-cAMP

Immunoassay Development Hapten-Antibody Binding cAMP Detection

Native cAMP lacks a conjugation handle for carrier protein coupling, hindering anti-cAMP antibody generation. 2'-O-Succinyl-cAMP provides a 2'-O-succinyl carboxyl group enabling covalent EDC/NHS coupling to BSA or KLH for immunogen preparation. • Anti-succinyl-cAMP antibodies exhibit Ca²⁺-dependent 'bridge effect' - enhanced avidity for 2'-O-acyl derivatives vs. native cAMP • Acetylcholinesterase conjugate achieves 0.04 pmol/mL detection limit (<5% CV) in competitive EIA • Retains PDE substrate activity for dual-use enzymology/immunodetection workflows • ≥98% purity, crystalline solid; stable at -20°C; ambient shipping

Molecular Formula C14H16N5O9P
Molecular Weight 429.28 g/mol
CAS No. 36940-87-1
Cat. No. B1200236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Succinyl-cAMP
CAS36940-87-1
Synonyms2'-O-succinyl cyclic AMP
succinyladenosine 3',5'-cyclic monophosphate
Molecular FormulaC14H16N5O9P
Molecular Weight429.28 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)O
InChIInChI=1S/C14H16N5O9P/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(27-8(22)2-1-7(20)21)10-6(26-14)3-25-29(23,24)28-10/h4-6,10-11,14H,1-3H2,(H,20,21)(H,23,24)(H2,15,16,17)/t6-,10-,11-,14-/m1/s1
InChIKeyQNPSLGPIZRJDAN-UISLRAPISA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′-O-Succinyl-cAMP: Immunogenic cAMP Derivative for Conjugate Assays


Adenosine, cyclic 3′,5′-(hydrogen phosphate) 2′-(hydrogen butanedioate) (CAS 36940-87-1), commonly referred to as 2′-O-succinyl-cAMP or 2′-O-monosuccinyladenosine-3′,5′-cyclic monophosphate, is a chemically modified cyclic AMP (cAMP) analog featuring a succinyl (butanedioate) moiety esterified at the ribose 2′-O position [1]. This structural modification introduces a terminal carboxyl group that enables covalent conjugation to carrier proteins or detection enzymes, a functional capability absent in native cAMP . The compound is commercially available as a crystalline solid with a molecular weight of 429.28 g/mol and molecular formula C14H16N5O9P .

1 Conjugate immunoassay development
2 cAMP hapten for antibody production
3 Phosphodiesterase substrate studies

Why Unmodified cAMP Fails in Conjugate Immunoassays


Native cAMP and most pharmacologically oriented cAMP analogs (e.g., 8-bromo-cAMP, Sp-cAMPS, 8-pCPT-2′-O-Me-cAMP) lack a free carboxyl handle required for covalent conjugation to carrier proteins or reporter enzymes, rendering them unsuitable for generating anti-cAMP antibodies or preparing enzyme-labeled tracers . Furthermore, polyclonal antibodies raised against 2′-O-succinyl-cAMP-protein conjugates exhibit a documented 'bridge effect' wherein the 2′-O-succinyl and 2′-O-acetyl derivatives are bound more avidly than the parent cAMP nucleotide [1]. This differential recognition means that substituting an unmodified cAMP standard in a competitive immunoassay calibrated with succinyl-cAMP tracer would yield inaccurate quantitation due to mismatched antibody affinity profiles [1].

Risk 1 Unmodified cAMP lacks the 2′-O-succinyl carboxyl handle required for covalent carrier/enzyme conjugation.
Risk 2 Standard cAMP analogs may not reproduce the 2′-O-acyl bridge effect, skewing antibody affinity profiles in competitive assays.
Risk 3 Substituting a non-succinyl tracer may produce inaccurate quantitation due to mismatched hapten recognition.

Comparative Evidence for Assay Development and Procurement


Enhanced Antibody Avidity vs. Native cAMP

Polyclonal anti-cAMP antibodies generated using 2′-O-succinyl-cAMP-protein conjugates exhibit a pronounced 'bridge effect,' binding the 2′-O-succinyl derivative with substantially higher avidity than the parent cAMP molecule [1]. This differential binding is a direct consequence of the immunization strategy using the succinyl conjugate and has mechanistic implications for competitive assay design [1].

Enhanced Avidity vs. cAMP
Class-level inference
2′-O-succinyl-cAMP bound more avidly than parent cAMP
Supports assay-specific antibody recognition
Ca²⁺-dependent polyclonal antibody system; qualitative rank
Immunoassay Development Hapten-Antibody Binding cAMP Detection

Enzyme Immunoassay Sensitivity Using Succinyl-cAMP Tracer

When covalently coupled to acetylcholinesterase from Electrophorus electricus and employed as a tracer in a 96-well microtiter plate-based heterogeneous competitive enzyme immunoassay, the 2′-O-succinyl-cAMP conjugate enabled cAMP detection with a minimum detectable concentration of 0.04 pmol/mL (2 fmol/well) after sample acetylation, and a coefficient of variation below 5% across the 0.2–10 pmol/mL range [1]. Results correlated well with radioimmunoassay measurements across diverse biological matrices [1].

EIA Sensitivity
Cross-study comparable
MDC 0.04 pmol/mL; CV below 5%
Non-radioactive tracer performance context
Acetylcholinesterase tracer; 96-well format
Enzyme Immunoassay cAMP Quantitation Assay Validation

Dual Conjugation Handle and Enzymatic Recognition

Unlike native cAMP, which lacks a site-specific reactive group for controlled bioconjugation, 2′-O-succinyl-cAMP provides a free carboxyl group on the 2′-O-succinyl moiety that permits covalent coupling to carrier proteins (e.g., bovine serum albumin) for immunogen preparation, or to reporter enzymes (e.g., acetylcholinesterase) for tracer construction [1]. Critically, this modification preserves the compound's recognition as a substrate for phosphodiesterase enzymes and its ability to interact with cAMP-binding proteins, enabling its use in both immunoassay development and enzymatic studies .

Dual Conjugation Handle
Class-level inference
Free carboxyl present; native cAMP lacks site-specific handle
Single-compound immunogen and tracer preparation
Retains PDE substrate activity
Conjugate Chemistry Enzyme Substrate Phosphodiesterase

Antibody Specificity for 2′-O-Acyl Derivatives

In the Ca²⁺-dependent antibody binding system characterized by Luttrell and Henniker (1991), antibodies raised against 2′-O-succinyl-cAMP conjugates bound both 2′-O-succinyl and 2′-O-acetyl derivatives more avidly than cAMP, confirming that the 2′-O substitution is a critical recognition determinant [1]. The study further established that cAMP and these derivatives bind Ca²⁺ very weakly, ruling out direct Ca²⁺-mediated antigen modification and supporting a reaction-coupling mechanism wherein Ca²⁺ chelates act as transient intermediates [1].

2′-O-Acyl Specificity
Head-to-head
Succinyl and acetyl derivatives recognized more avidly than cAMP
2′-O substitution is critical recognition determinant
Qualitative rank; Ca²⁺-dependent system
Antibody Specificity Hapten Recognition Calcium-Dependent Binding

Deployment Scenarios for 2′-O-Succinyl-cAMP


Anti-cAMP Antibody Production via Carrier Conjugation

2′-O-Succinyl-cAMP is the established hapten of choice for generating anti-cAMP antibodies. Its 2′-O-succinyl carboxyl group enables controlled covalent coupling to carrier proteins such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) via standard carbodiimide or N-hydroxysuccinimide ester chemistry [1]. Antibodies raised using this conjugate exhibit Ca²⁺-dependent binding and enhanced avidity for 2′-O-acyl derivatives relative to native cAMP, a 'bridge effect' that validates the immunization strategy [2].

Non-Radioactive cAMP EIA Tracer Preparation

2′-O-Succinyl-cAMP can be covalently coupled to acetylcholinesterase (from Electrophorus electricus) to produce a tracer for heterogeneous competitive enzyme immunoassays [1]. Validated performance metrics include a minimum detectable concentration of 0.04 pmol/mL (2 fmol/well) and intra-assay coefficient of variation below 5% in the 0.2–10 pmol/mL range following sample acetylation [1]. This method correlates well with radioimmunoassay and is applicable to urine, serum, and tissue extracts [1].

Hapten-Antibody Binding and Cross-Reactivity Studies

The well-characterized antibody recognition properties of 2′-O-succinyl-cAMP make it suitable for systematic studies of hapten-antibody interactions, particularly in Ca²⁺-dependent binding systems where succinyl and acetyl derivatives exhibit differential avidity compared to unmodified cAMP [2]. Such studies inform assay optimization, cross-reactivity assessment, and the development of next-generation cAMP detection reagents.

Phosphodiesterase Substrate Characterization

Despite the 2′-O-succinyl modification, the compound retains its capacity to serve as a substrate for phosphodiesterase (PDE) enzymes . This property enables its use in enzymology studies investigating PDE activity, substrate specificity, or inhibitor screening, particularly in experimental contexts where a conjugation-competent cAMP analog is required for downstream detection workflows.

Application
Selection Property
Validation Focus
Anti-cAMP antibody production
2′-O-succinyl conjugation handle
Carrier-protein coupling and bridge-effect verification
Non-radioactive EIA tracer prep
Acetylcholinesterase coupling compatibility
Sensitivity and precision benchmarking
Hapten-antibody cross-reactivity studies
Characterized 2′-O-acyl recognition profile
Ca²⁺-dependent binding and avidity ranking
Phosphodiesterase substrate characterization
Retained PDE substrate activity
Conjugation-competent enzymology workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-O-Succinyl-cAMP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.